molecular formula C5HBrF3IN2 B6162544 5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine CAS No. 2387257-92-1

5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B6162544
CAS No.: 2387257-92-1
M. Wt: 352.9
InChI Key:
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Description

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains bromine, iodine, and trifluoromethyl functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine can be synthesized through a multi-step process. One common method involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, arylboronic acids, alkynylzincs, and other nucleophiles. The reactions are typically carried out under mild conditions, making them suitable for synthesizing a wide range of derivatives.

Major Products Formed

The major products formed from these reactions are substituted pyrimidine compounds, which can have various functional groups attached to the pyrimidine ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms along with a trifluoromethyl group on a pyrimidine ring. This combination of functional groups provides the compound with distinct chemical properties, making it highly valuable in various synthetic and research applications.

Properties

CAS No.

2387257-92-1

Molecular Formula

C5HBrF3IN2

Molecular Weight

352.9

Purity

95

Origin of Product

United States

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